Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
The compound contains several functional groups, including an allyloxy carbonyl group, a tert-butoxycarbonyl (BOC) group, and an amino group. The BOC group is a common protecting group in organic synthesis .
Synthesis Analysis
Tertiary butyl esters, such as the BOC group in this compound, find large applications in synthetic organic chemistry. A method for the direct introduction of the BOC group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The tert-butyl group in this compound is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
The tert-butyl group is used in various chemical transformations, and it has relevance in biosynthetic and biodegradation pathways .Scientific Research Applications
Synthesis and Applications The compound serves as a crucial intermediate in the synthesis of biologically significant molecules. For instance, its variant has been synthesized as a key intermediate for Biotin, a water-soluble vitamin crucial in the metabolic cycle for carbon dioxide fixation and biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014). Additionally, the acylation of histidine has produced Nα,Nim-di-tert-alkoxycarbonyl derivatives, which have been studied for their unique properties, including forming salts with dicyclohexylamine (Pozdnev, 1980).
Chemical Modifications and Drug Design The compound's derivatives have been explored for their potential in new drug design, highlighting the compound's versatility in synthesizing structurally complex molecules like enantiomerically pure N-cyclohexyl compounds and benzodiazepines (Lecinska et al., 2010).
Corrosion Inhibition Studies The compound and its derivatives have been evaluated for their corrosion inhibition properties, indicating its potential in industrial applications, especially in petroleum/water corrosive mixtures (Hassanzadeh et al., 2007).
Future Directions
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXFXVPQJBLFE-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373157 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate | |
CAS RN |
204197-26-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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